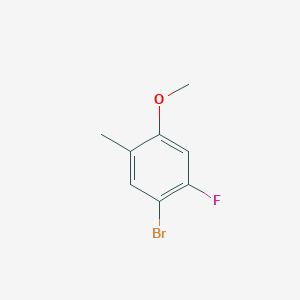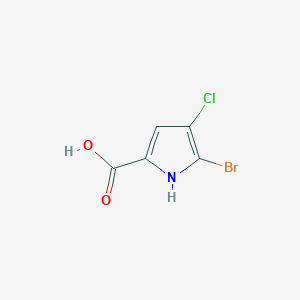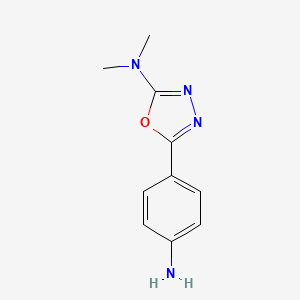
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Übersicht
Beschreibung
4-(2,5-Dichlorophenoxy)-3-fluoroaniline, also known as DCF-3-FA, is an organic compound with a wide range of applications in scientific research. This compound is utilized in various biochemical and physiological experiments and has been studied extensively for its potential applications in the medical and pharmaceutical industries. DCF-3-FA has been found to be an effective inhibitor of several enzymes, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Environmental Science: Adsorption Studies
4-(2,5-Dichlorophenoxy)-3-fluoroaniline: has potential applications in environmental science, particularly in adsorption studies for pollutant removal. Its structural properties, such as the presence of halogenated phenoxy groups, make it a candidate for examining adsorption capacities and kinetics on activated carbon . This can help in understanding the removal mechanisms of similar organic pollutants from water and sewage.
Medicine: Drug Development
In the medical field, derivatives of dichlorophenoxy compounds have been explored for their therapeutic potential. While specific studies on 4-(2,5-Dichlorophenoxy)-3-fluoroaniline in medicine are not readily available, related compounds have been used in drug formulations and development . Research in this area could lead to new treatments or diagnostic tools.
Agricultural Research: Pesticide Analysis
The compound’s structure suggests it could be useful in the synthesis of pesticides. Research in agricultural science may involve studying its effects on plant physiology and pest control. The dichlorophenoxy group is commonly found in herbicides, indicating that 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be a precursor or an active ingredient in new agricultural chemicals .
Industrial Applications: Chemical Synthesis
Industrially, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be involved in the synthesis of complex organic molecules. Its reactivity due to the fluorine atom and the dichlorophenoxy group makes it a valuable building block in creating new materials or chemical products.
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be used in analytical chemistry for method development in chromatography and spectroscopy. Its unique structure allows for studies on its interaction with different stationary phases or its spectroscopic properties, which can be applied to the analysis of similar compounds .
Material Science: Polymer Research
In material science, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be investigated for its role in polymer synthesis. The presence of functional groups capable of forming strong bonds may lead to the development of new polymers with enhanced properties for various applications .
Eigenschaften
IUPAC Name |
4-(2,5-dichlorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYMVKFYOBJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)






![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)

![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)